molecular formula C15H15NO3 B2652705 3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid CAS No. 568577-58-2

3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid

Cat. No. B2652705
CAS RN: 568577-58-2
M. Wt: 257.289
InChI Key: XABXGCZYGRGUEQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid” is a chemical compound with the molecular formula C15H15NO3 . It is a versatile material with potential applications in scientific research.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)/b8-7+ .

Scientific Research Applications

Synthesis and Characterization

Research has shown significant interest in synthesizing and characterizing compounds related to "3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid" for their unique properties and potential applications. Studies include the synthesis of quinoline derivatives exhibiting anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, indicating a potential for therapeutic applications (Alam et al., 2011). Another study involved the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, highlighting the diverse molecular architectures these compounds can form, which could have implications for materials science and pharmacology (Xiao et al., 2013).

Photophysical Properties

The study of the photophysical properties of quinoline derivatives has also been a subject of interest. For instance, the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, related to quinoline structures, has been explored. Such studies offer insights into the potential use of these compounds in optoelectronic devices and sensors, owing to their enhanced emission properties in the nanoaggregate state (Srivastava et al., 2016).

Potential Medicinal Applications

Several studies have explored the medicinal applications of quinoline derivatives. Research on the synthesis, crystal structure, spectroscopic characterization, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives has shown that these compounds exhibit promising antioxidant activities, suggesting their potential as therapeutic agents in diseases where oxidative stress is a contributing factor (Baba et al., 2019). Another area of interest is the development of nonlipid LPA2-specific agonists from isoquinoline derivatives for preventing programmed cell death involved in many types of degenerative and inflammatory diseases (Kiss et al., 2012).

Safety and Hazards

The safety information for “3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(2-propoxyquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXGCZYGRGUEQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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